molecular formula C7H8O2 B1253961 trans,trans-Hepta-2,4,6-trienoic acid

trans,trans-Hepta-2,4,6-trienoic acid

Cat. No.: B1253961
M. Wt: 124.14 g/mol
InChI Key: FUCUVXOXNOUYJN-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepta-2,4,6-trienoic acid is a heptatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

1. Insecticidal Activities

Research has indicated that compounds like 7-Phenylhepta-2,4-dienoic acid and 7-phenylhepta-2,4,6-trienoic acid, which are synthesized as their all-trans isomers, have been explored for their insecticidal activities. These compounds have been examined for their effectiveness against houseflies, Musca domestica (Meisters & Wailes, 1966).

2. Human Metabolism Studies

There has been significant work in the large-scale preparation of labeled trans fatty acids for human metabolism studies. This includes the synthesis of (9Z, 12E)-[1-(13)C]-octadeca-9,12-dienoic acid and related compounds, indicating the relevance of these substances in studying human metabolic processes (Loreau et al., 2000).

3. Synthesis of Polyenoic Fatty Acids

Research into the synthesis of 2-trans polyenoic fatty acids and dl-3-hydroxypolyenoic acids has been conducted. This includes methods for preparing acids like eicosa-2-trans-8, 11, 14-all cis-tetraenoic acid, which highlights the scientific interest in the synthesis and study of these fatty acids (Stoffel & Pruss, 1967).

4. Photoisomerization Studies

The compound has been involved in studies of photoisomerization of analogues of retinoic acid, indicating its relevance in research exploring the effects of light on chemical compounds and potential applications in phototherapy or photochemistry (Englert et al., 1978).

5. Development of Synthetic Methodologies

There has been exploration in the free-radical-mediated cyclization of hepta-1,6-dienes, incorporating an allylsilane moiety, as a method to synthesize complex molecular structures. This showcases the compound's role in developing novel synthetic methodologies in organic chemistry (James et al., 2005).

6. Biohydrogenation Studies

The compound has been used in studies exploring the biohydrogenation of unsaturated fatty acids, which is significant in understanding biological processes involving fats and oils (Rosenfeld & Tove, 1971).

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(2E,4E)-hepta-2,4,6-trienoic acid

InChI

InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H,8,9)/b4-3+,6-5+

InChI Key

FUCUVXOXNOUYJN-VNKDHWASSA-N

Isomeric SMILES

C=C/C=C/C=C/C(=O)O

SMILES

C=CC=CC=CC(=O)O

Canonical SMILES

C=CC=CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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